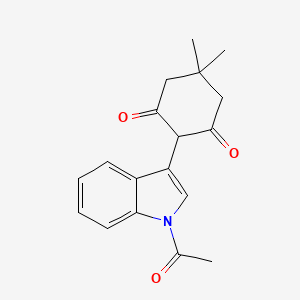
N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea, also known as DCPMT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. DCPMT is a thiourea derivative that has been shown to exhibit interesting biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea is not fully understood, but it is believed to inhibit protein kinase CK2 by binding to its ATP-binding site. This results in the inhibition of CK2 activity, which can lead to the inhibition of various cellular processes that are regulated by CK2.
Biochemical and Physiological Effects:
N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea has been shown to exhibit a number of interesting biochemical and physiological effects, including the ability to inhibit the growth of cancer cells and the ability to reduce inflammation and oxidative stress in various tissues. These effects make N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea a promising candidate for further research in the areas of cancer and inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea is its ability to selectively inhibit protein kinase CK2, which has been implicated in a number of diseases, including cancer. However, one limitation of N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea, including:
1. Further studies on the mechanism of action of N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea, including its binding affinity for protein kinase CK2 and its effects on other cellular processes.
2. Studies on the potential use of N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea in the treatment of cancer, including its ability to inhibit the growth of cancer cells and its potential use in combination with other chemotherapeutic agents.
3. Studies on the potential use of N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea in the treatment of inflammatory diseases, including its ability to reduce inflammation and oxidative stress in various tissues.
4. Studies on the potential use of N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea as a tool for studying the role of protein kinase CK2 in various cellular processes.
In conclusion, N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea is a promising compound that has been extensively studied for its potential use in various scientific research applications, including as an inhibitor of protein kinase CK2 and as a potential treatment for cancer and inflammatory diseases. Further research is needed to fully understand the mechanism of action of N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea and its potential use in these areas.
Synthesis Methods
N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea can be synthesized through a variety of methods, including the reaction of 3,4-dichloroaniline with 2,6-dimethylaniline in the presence of thiourea. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea has been studied for its potential use in a variety of scientific research applications, including as an inhibitor of protein kinase CK2, which has been implicated in a number of diseases, including cancer. N-(3,4-dichlorophenyl)-N'-(2,6-dimethylphenyl)thiourea has also been shown to exhibit anti-inflammatory and antioxidant properties, making it a promising candidate for further research in these areas.
properties
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(2,6-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2S/c1-9-4-3-5-10(2)14(9)19-15(20)18-11-6-7-12(16)13(17)8-11/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXMOCWRWXPCGHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)-3-(2,6-dimethylphenyl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({4-[(3-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5726148.png)



![N-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-2-furamide](/img/structure/B5726175.png)


![3-[2-(4-tert-butylphenyl)ethyl]pentanedioic acid](/img/structure/B5726203.png)
![N-[4-(dimethylamino)phenyl]-2-methylpropanamide](/img/structure/B5726209.png)


![1-[(2,6-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B5726234.png)
![2-[benzyl(2-fluorobenzyl)amino]ethanol](/img/structure/B5726242.png)